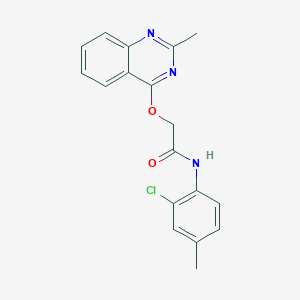![molecular formula C13H11ClFNOS B2680163 3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one CAS No. 339313-12-1](/img/structure/B2680163.png)
3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one” is a chemical compound that has potential anti-tumor and anti-bacterial activities . It is often used as a reagent in pharmaceutical research and has potential for use in tumor treatment . It is also an impurity of Afatinib, a medication used to treat non-small cell lung carcinoma (NSCLC) .
Scientific Research Applications
1. Molecular Interactions and Structural Analysis
- A study by Shukla et al. (2014) synthesized and characterized biologically active derivatives of 1,2,4-triazoles, including compounds with fluoro and chloro substituents. They focused on the crystal structures and intermolecular interactions such as C-H⋯O, C-H⋯SC, C-H⋯π, and C-H⋯X (X = –F, –Cl). This research provides insights into the molecular interactions of similar fluoro and chloro derivatives, relevant to 3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one (Shukla, R., Mohan, T., Vishalakshi, B., & Chopra, D., 2014).
2. Synthesis and Crystal Structure
- Huang Ming-zhi et al. (2005) detailed the synthesis of a compound containing chloro and fluoro substituents, highlighting the crystal structure and molecular arrangement. This study aids in understanding the structural properties of similar chloro-fluoro compounds, which can be applied to the study of this compound (Huang Ming-zhi, Ma Yang-guang, Huang Ke-long, Ren Ye-Guo, Yin Du-lin, & Song Hai-bin, 2005).
3. Pharmacological Potential and SAR Studies
- A study by Imbimbo et al. (2009) on a γ‐secretase modulator with dichloro and fluoro substituents investigated its impact on brain β‐amyloid pathology and spatial memory. This research is indicative of the potential pharmacological applications of compounds with similar structural properties to this compound (Imbimbo, B., Hutter-Paier, B., Villetti, G., Facchinetti, F., Cenacchi, V., Volta, R., Lanzillotta, A., Pizzi, M., & Windisch, M., 2009).
4. Antibacterial Applications
- A novel 8-chloroquinolone with a 2,4-difluorophenyl group, studied by Kuramoto et al. (2003), demonstrated potent antibacterial activities against various strains. This suggests the potential antibacterial application of compounds like this compound (Kuramoto, Y., Ohshita, Y., Yoshida, J., Yazaki, A., Shiro, M., & Koike, T., 2003).
Properties
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNOS/c14-10-8-9(3-4-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-4,7-8,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTLKBYSGCPYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
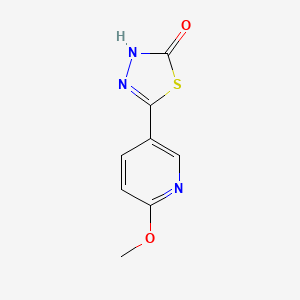
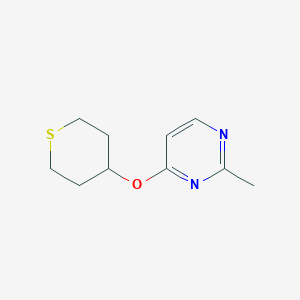
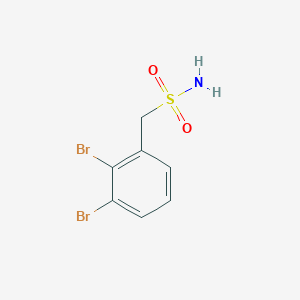
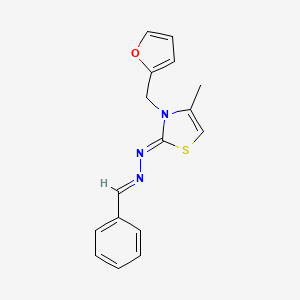
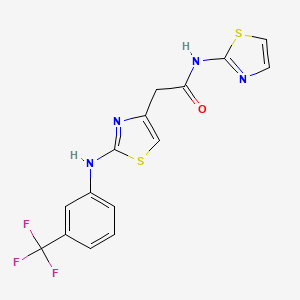
![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)
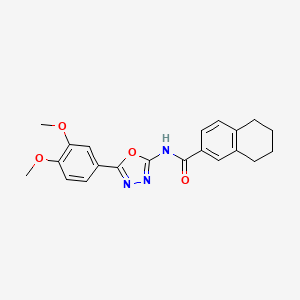

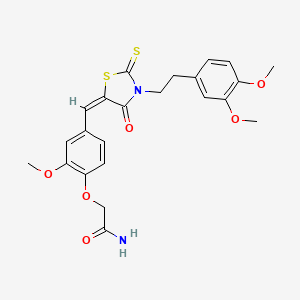
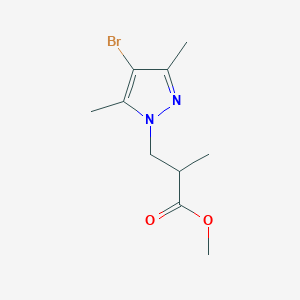
![{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B2680097.png)
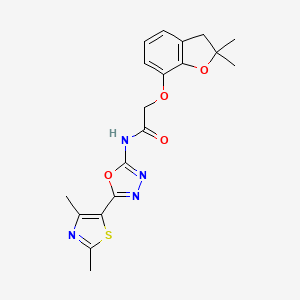
![8-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2680102.png)
